molecular formula C16H25N3O2 B2627612 1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034568-32-4

1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2627612
CAS No.: 2034568-32-4
M. Wt: 291.395
InChI Key: NVYSLRDGYYYBSA-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to a urea linkage bearing a tetrahydrofuran-2-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the following steps:

    Formation of the Phenethylamine Intermediate: The starting material, 4-(Dimethylamino)benzaldehyde, undergoes a reductive amination with ethylamine to form 4-(Dimethylamino)phenethylamine.

    Urea Formation: The phenethylamine intermediate is then reacted with isocyanate or carbamoyl chloride to form the urea linkage.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the alkylation of the urea derivative with tetrahydrofuran-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the tetrahydrofuran ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Dimethylamino)phenethyl)-3-(methyl)urea: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.

    1-(4-(Dimethylamino)phenethyl)-3-(ethyl)urea: Contains an ethyl group instead of the tetrahydrofuran-2-ylmethyl group.

    1-(4-(Dimethylamino)phenethyl)-3-(phenyl)urea: Features a phenyl group in place of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-19(2)14-7-5-13(6-8-14)9-10-17-16(20)18-12-15-4-3-11-21-15/h5-8,15H,3-4,9-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYSLRDGYYYBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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